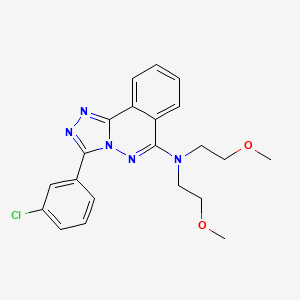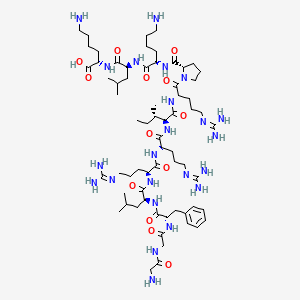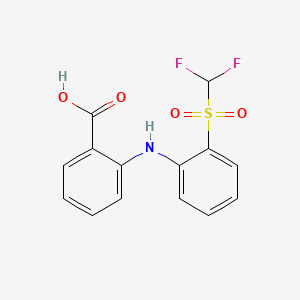
Anthranilic acid, N-(o-((difluoromethyl)sulfonyl)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anthranilic acid, N-(o-((difluoromethyl)sulfonyl)phenyl)- is a compound that has garnered significant interest in the field of chemistry due to its unique structural features and potential applications. This compound is characterized by the presence of an anthranilic acid moiety linked to a difluoromethylsulfonyl group, which imparts distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Anthranilic acid, N-(o-((difluoromethyl)sulfonyl)phenyl)- typically involves the introduction of the difluoromethylsulfonyl group to an anthranilic acid derivative. One common method involves the reaction of anthranilic acid with difluoromethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Anthranilic acid, N-(o-((difluoromethyl)sulfonyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted anthranilic acid derivatives.
Applications De Recherche Scientifique
Anthranilic acid, N-(o-((difluoromethyl)sulfonyl)phenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Anthranilic acid, N-(o-((difluoromethyl)sulfonyl)phenyl)- involves its interaction with specific molecular targets. The difluoromethylsulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthranilic acid: A simpler analog without the difluoromethylsulfonyl group.
Difluoromethylsulfonyl derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
Anthranilic acid, N-(o-((difluoromethyl)sulfonyl)phenyl)- is unique due to the presence of both the anthranilic acid moiety and the difluoromethylsulfonyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
51679-51-7 |
|---|---|
Formule moléculaire |
C14H11F2NO4S |
Poids moléculaire |
327.30 g/mol |
Nom IUPAC |
2-[2-(difluoromethylsulfonyl)anilino]benzoic acid |
InChI |
InChI=1S/C14H11F2NO4S/c15-14(16)22(20,21)12-8-4-3-7-11(12)17-10-6-2-1-5-9(10)13(18)19/h1-8,14,17H,(H,18,19) |
Clé InChI |
WRSVUBULLHCPRD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC=C2S(=O)(=O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


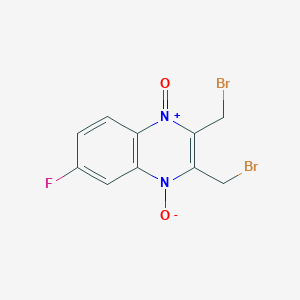
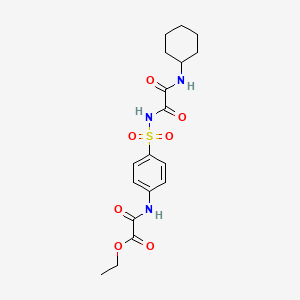


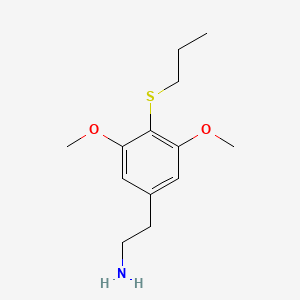
![methyl 8-(bromomethyl)-4-dodecanoyloxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12761268.png)
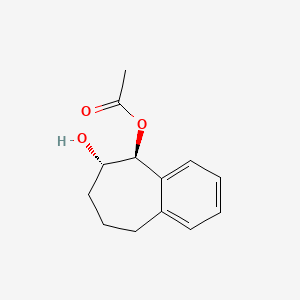
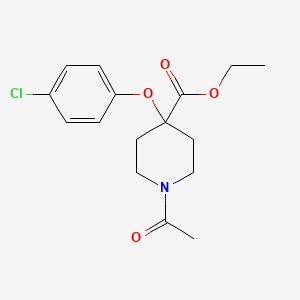


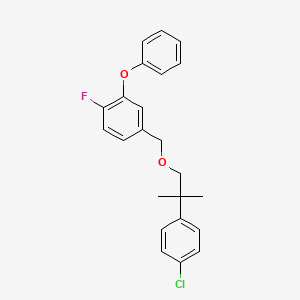
![[(1S,8R,13R)-1,18,19,23,23-pentahydroxy-2,5,15-trioxo-10,11-bis[(3,4,5-trihydroxybenzoyl)oxy]-6,9,14,24-tetraoxapentacyclo[18.3.1.04,22.08,13.016,21]tetracosa-3,16,18,20-tetraen-12-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12761302.png)
